SCH772984

Catalog No.
S548773
CAS No.
M.F
C33H33N9O2
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH772984

Product Name

SCH772984

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Molecular Formula

C33H33N9O2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1

InChI Key

HDAJDNHIBCDLQF-RUZDIDTESA-N

SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Solubility

Soluble in DMSO, not in water

Synonyms

SCH772984; SCH-772984; SCH 772984.

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Isomeric SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Description

The exact mass of the compound (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide is 587.27572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some resources you can explore to find future research on this specific molecule:

  • Scientific databases: Search for the compound name or its CAS registry number in scientific databases like PubMed , ScienceDirect , or Web of Science .
  • Patent databases: You can also search for patents mentioning the compound in databases like Espacenet or USPTO .
  • Conference proceedings: Keep an eye on conference proceedings in relevant fields like medicinal chemistry or pharmacology, where new research on this molecule might be presented for the first time.

SCH772984 is a selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound is characterized by its unique binding mode, which induces an allosteric pocket adjacent to the ATP binding site of ERK1/2, allowing it to effectively inhibit enzymatic activity at nanomolar concentrations. The chemical structure of SCH772984 features a piperazine-phenyl-pyrimidine core, which is crucial for its binding interactions with the target kinases .

SCH772984 primarily acts as an ATP-competitive inhibitor, blocking the phosphorylation of ERK1/2 by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase kinase (MEK). The compound's mechanism involves both type I and type II inhibition characteristics, which allow it to engage with the target in a manner that stabilizes its inactive conformation . The inhibition leads to downstream effects on various signaling pathways, including reduced cell proliferation in cancer models.

The biological activity of SCH772984 has been extensively studied in various cancer cell lines, particularly those with mutations in BRAF, NRAS, and KRAS. It has shown potent antitumor effects, significantly inhibiting cell growth and survival across different tumor types, including melanoma and pancreatic cancer. In vitro studies demonstrate that SCH772984 can effectively suppress the MAPK pathway's signaling, leading to decreased phosphorylation of downstream targets such as ribosomal protein S6 kinase (RSK) and increased levels of phosphorylated AKT in certain contexts .

  • Formation of the piperazine ring: This can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Pyrimidine ring construction: Various synthetic routes can be employed, including condensation reactions between appropriate substrates.
  • Final assembly: The final compound is obtained through coupling reactions that link the piperazine and pyrimidine moieties with necessary functional groups.

The detailed synthetic pathway often requires optimization for yield and purity .

SCH772984 has several applications in preclinical research and therapeutic development:

  • Cancer Therapy: Its primary application lies in targeting tumors with aberrant MAPK signaling, particularly those resistant to conventional therapies.
  • Combination Treatments: It is being explored in combination with other inhibitors (e.g., cyclin-dependent kinase inhibitors) to enhance therapeutic efficacy against resistant cancer phenotypes .
  • Research Tool: As a selective ERK inhibitor, it serves as a valuable tool for studying MAPK signaling pathways in various biological contexts.

Interaction studies have elucidated the binding dynamics of SCH772984 with ERK1/2. Structural analyses reveal that SCH772984 binds to an induced allosteric pocket formed by a unique conformation of the phosphate-binding loop and helix αC. This binding leads to slow off-rates, suggesting prolonged engagement with the target, which may contribute to its specificity over other kinases . Additionally, studies have indicated that long-term exposure can lead to acquired resistance through mutations in ERK1/2, highlighting the need for ongoing research into resistance mechanisms .

Several compounds share structural or functional similarities with SCH772984. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinaseSelectivityNotable Features
SCH772984ERK1/2HighUnique allosteric binding mode
PD0325901MEK1/2ModerateDirectly inhibits MEK
VemurafenibBRAFHighSpecifically targets BRAF mutations
TrametinibMEK1/2HighSelective MEK inhibitor
GDC-0973MEK1/2ModerateSimilar mechanism but less selective

While SCH772984 exhibits high selectivity for ERK1/2 among a wide range of kinases, other compounds like PD0325901 and Trametinib target upstream components of the MAPK pathway but do not share the same unique binding characteristics.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

587.27572133 g/mol

Monoisotopic Mass

587.27572133 g/mol

Heavy Atom Count

44

Appearance

Yellow Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SCH772984

Dates

Modify: 2023-08-15
1: Chaikuad A, M C Tacconi E, Zimmer J, Liang Y, Gray NS, Tarsounas M, Knapp S. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nat Chem Biol. 2014 Oct;10(10):853-60. doi: 10.1038/nchembio.1629. Epub 2014 Sep 7. PubMed PMID: 25195011.
2: Wong DJ, Robert L, Atefi MS, Lassen A, Avarappatt G, Cerniglia M, Avramis E, Tsoi J, Foulad D, Graeber TG, Comin-Anduix B, Samatar A, Lo RS, Ribas A. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Mol Cancer. 2014 Aug 20;13:194. doi: 10.1186/1476-4598-13-194. PubMed PMID: 25142146; PubMed Central PMCID: PMC4155088.
3: Nissan MH, Rosen N, Solit DB. ERK pathway inhibitors: how low should we go? Cancer Discov. 2013 Jul;3(7):719-21. doi: 10.1158/2159-8290.CD-13-0245. PubMed PMID: 23847348.
4: Morris EJ, Jha S, Restaino CR, Dayananth P, Zhu H, Cooper A, Carr D, Deng Y, Jin W, Black S, Long B, Liu J, Dinunzio E, Windsor W, Zhang R, Zhao S, Angagaw MH, Pinheiro EM, Desai J, Xiao L, Shipps G, Hruza A, Wang J, Kelly J, Paliwal S, Gao X, Babu BS, Zhu L, Daublain P, Zhang L, Lutterbach BA, Pelletier MR, Philippar U, Siliphaivanh P, Witter D, Kirschmeier P, Bishop WR, Hicklin D, Gilliland DG, Jayaraman L, Zawel L, Fawell S, Samatar AA. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 2013 Jul;3(7):742-50. doi: 10.1158/2159-8290.CD-13-0070. Epub 2013 Apr 24. PubMed PMID: 23614898.

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